molecular formula C29H34O4 B10850599 Mulberrofuran D

Mulberrofuran D

Cat. No.: B10850599
M. Wt: 446.6 g/mol
InChI Key: WCJPAQJEARHLGS-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran D involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve the extraction and purification of the compound from mulberry tree sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and characterize the compound .

Chemical Reactions Analysis

Types of Reactions: Mulberrofuran D undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Mulberrofuran D can be compared with other similar compounds such as:

  • Mulberrofuran W
  • Mulberrofuran X
  • Mulberrofuran L
  • Mulberrofuran K

Uniqueness: this compound stands out due to its specific biological activities and its potential as a therapeutic agent. While other Mulberrofuran derivatives also exhibit biological activities, this compound has shown unique properties in inhibiting specific enzymes and pathways .

Properties

Molecular Formula

C29H34O4

Molecular Weight

446.6 g/mol

IUPAC Name

5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1-benzofuran-2-yl]-4-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C29H34O4/c1-18(2)7-6-8-20(5)10-13-24-26(31)14-11-21-15-28(33-29(21)24)25-16-22(30)17-27(32)23(25)12-9-19(3)4/h7,9-11,14-17,30-32H,6,8,12-13H2,1-5H3/b20-10+

InChI Key

WCJPAQJEARHLGS-KEBDBYFISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)C)C

Origin of Product

United States

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